molecular formula C14H19F3N4O2 B2870375 Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 2097858-03-0

Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate

Cat. No.: B2870375
CAS No.: 2097858-03-0
M. Wt: 332.327
InChI Key: OMWMTRXLAJHOBC-UHFFFAOYSA-N
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Description

Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a structurally complex heterocyclic compound featuring a fused triazolo-pyridine core. Its design incorporates a trifluoromethyl group at the 6-position of the tetrahydro-pyridine ring and a cyclopentyl carbamate moiety attached to the triazole-methyl group.

Properties

IUPAC Name

cyclopentyl N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2/c15-14(16,17)9-5-6-11-19-20-12(21(11)8-9)7-18-13(22)23-10-3-1-2-4-10/h9-10H,1-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWMTRXLAJHOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s triazolo[4,3-a]pyridine core distinguishes it from analogs with related scaffolds:

  • Triazolo[4,3-a]pyrazines (e.g., sitagliptin intermediate in ): Pyrazine rings introduce two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the pyridine-based target compound. This difference may alter target selectivity in enzyme inhibition .

Substituent Analysis

Compound Key Substituents Structural Impact
Target Compound 6-(Trifluoromethyl), cyclopentyl carbamate Enhanced metabolic stability, lipophilicity
Sitagliptin Intermediate () 3-Amino, 2,4,5-trifluorophenyl DPP-4 inhibition via hydrophobic interactions
Patent Compounds () Pyridinylmethyl, ethyl-cyclopentyl Varied steric bulk and electronic profiles
Triazolo-pyridazine () 3-Chlorophenyl, methylsulfanyl Altered solubility and redox potential

Enzyme Inhibition Potential

  • Sitagliptin Analogs (): The triazolo-pyrazine scaffold in sitagliptin derivatives inhibits dipeptidyl peptidase-4 (DPP-4) via interactions with the S2 pocket.
  • Triazolo-pyridazines (): These compounds exhibit varied biological activities depending on substituents.

Metabolic and Physicochemical Properties

  • Trifluoromethyl vs. Cyano/Nitro Groups: The target’s trifluoromethyl group offers superior metabolic stability compared to the nitro and cyano substituents in ’s imidazo-pyridine derivative, which may undergo reduction or hydrolysis .
  • Carbamate vs. Ester Linkages : The cyclopentyl carbamate in the target compound likely enhances plasma stability relative to ester-containing analogs (e.g., ’s pyridinylmethyl esters), which are prone to esterase cleavage .

Analytical Characterization

Parameter Target Compound (Inferred) Compound Compound
Melting Point Not reported 243–245°C 112–118°C
Purity Not reported 51% 77%
Spectral Confirmation 1H/13C NMR, HRMS (anticipated) 1H/13C NMR, IR, MS 1H/13C NMR, IR, HRMS

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